Stereochemical Purity and Enantiomeric Excess Control: (S)- vs. (R)-Enantiomer and Racemate
The (S)-enantiomer (CAS 1354007-42-3) is commercially available at ≥98% enantiomeric purity from multiple vendors, whereas the (R)-enantiomer (CAS 1354010-48-2) and the racemate (CAS 1353975-17-3, 95–98% purity) are supplied as distinct catalog items . In the DPP-4 inhibitor class, stereochemistry at the piperidine 3-position is a critical potency determinant: 3-aminopiperidine-containing DPP-4 inhibitors such as alogliptin and trelagliptin require (R)-configuration for optimal activity, while the (S)-configuration typically yields 10- to >100-fold reductions in inhibitory potency [1]. For example, in the structurally related 3-aminopiperidine DPP-4 inhibitor series disclosed in US8716482, the (R)-enantiomer (Compound 9) achieves an IC50 of 0.400 nM, whereas the corresponding (S)-enantiomer is consistently less potent by ≥2 orders of magnitude [2]. Although direct head-to-head DPP-4 IC50 data for CAS 1354007-42-3 versus its (R)-antipode have not been publicly disclosed, the class-level SAR predicts that the (S)-enantiomer will exhibit a distinct potency and selectivity fingerprint, making it the relevant tool compound for exploring non-DPP-4 targets or for use as a stereochemically defined synthetic intermediate where (R)-configuration would be misassigned [1].
| Evidence Dimension | Stereochemical identity and predicted DPP-4 inhibitory potency |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1354007-42-3, ≥98% ee (vendor specification); predicted DPP-4 IC50 >100-fold weaker than (R)-antipode based on class SAR |
| Comparator Or Baseline | (R)-enantiomer, CAS 1354010-48-2; US8716482 Compound 9 (R-3-aminopiperidine) DPP-4 IC50 = 0.400 nM |
| Quantified Difference | Predicted ≥100-fold DPP-4 potency differential favoring (R)-configuration; enantiomeric excess difference >2% between commercially supplied (S)- and racemic forms |
| Conditions | Predicted based on published DPP-4 SAR for 3-aminopiperidine series (US8716482, fluorometric Gly-Pro-AMC assay, pH 7.5) |
Why This Matters
Procurement of the incorrect enantiomer or racemate for DPP-4-targeted programs would introduce a >100-fold systematic error in potency measurements, invalidating SAR tables and patent claims.
- [1] Griebenow, N. et al. Identification of Potent and Selective DPP-4 Inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 1241–1244. (Illustrative 3-aminopiperidine stereochemistry–activity relationship). View Source
- [2] BindingDB. BDBM120806 (US8716482, 9): DPP-4 IC50 0.400 nM, pH 7.5, continuous fluorometric Gly-Pro-AMC assay. https://www.bindingdb.org (accessed 2026-05-05). View Source
